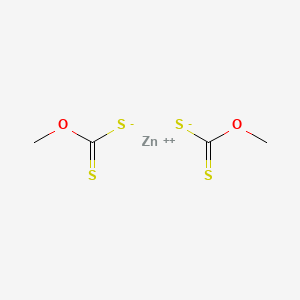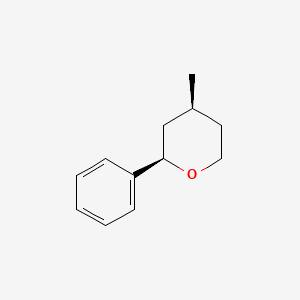
HKI-357 dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HKI-357 dimaleate is a potent, dual irreversible inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ERBB2). It is known for its ability to suppress ligand-induced EGFR autophosphorylation and cell proliferation in cells containing specific mutations .
Méthodes De Préparation
The synthesis of HKI-357 dimaleate involves multiple steps, including the formulation of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles. The compound is typically formulated in a mixture of 0.5% methylcellulose and 2.0% polysorbate-80 (Tween-80) and administered orally . Industrial production methods are not extensively documented, but the compound is synthesized for research purposes and is available in various quantities .
Analyse Des Réactions Chimiques
HKI-357 dimaleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its inhibitory properties.
Substitution: Substitution reactions, particularly involving the quinoline ring, can lead to the formation of derivatives with different biological activities.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
HKI-357 dimaleate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and ERBB2.
Biology: Employed in cell proliferation assays to understand the role of EGFR and ERBB2 in cell signaling.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in cancers with EGFR and ERBB2 mutations.
Industry: Utilized in the development of new inhibitors and therapeutic agents targeting EGFR and ERBB2
Mécanisme D'action
HKI-357 dimaleate exerts its effects by irreversibly inhibiting EGFR and ERBB2. It suppresses EGFR autophosphorylation at tyrosine 1068, as well as the phosphorylation of AKT and MAPK. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
HKI-357 dimaleate is unique due to its dual inhibition of both EGFR and ERBB2. Similar compounds include:
Erlotinib: An EGFR inhibitor with a different mechanism of action.
Gefitinib: Another EGFR inhibitor, often compared with this compound for its efficacy in cancer treatment.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations in EGFR
These compounds differ in their specificity, potency, and clinical applications, highlighting the uniqueness of this compound in targeting both EGFR and ERBB2.
Propriétés
Numéro CAS |
915942-25-5 |
|---|---|
Formule moléculaire |
C39H37ClFN5O11 |
Poids moléculaire |
806.2 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C31H29ClFN5O3.2C4H4O4/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20;2*5-3(6)1-2-4(7)8/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39);2*1-2H,(H,5,6)(H,7,8)/b9-6+;2*2-1- |
Clé InChI |
XQJVNEZMRMUPTL-ZMKZOGGKSA-N |
SMILES isomérique |
CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


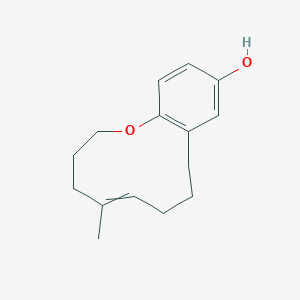
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)

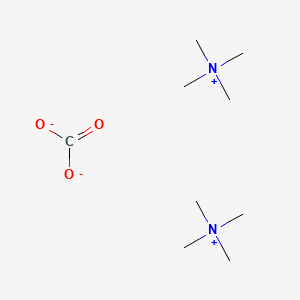
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
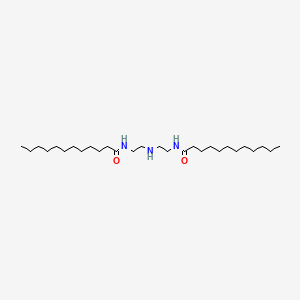
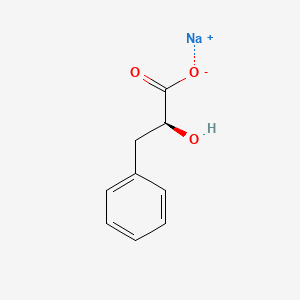
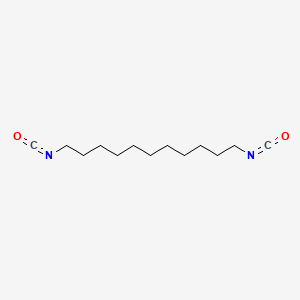
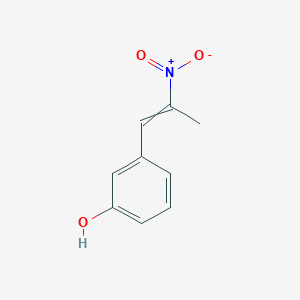
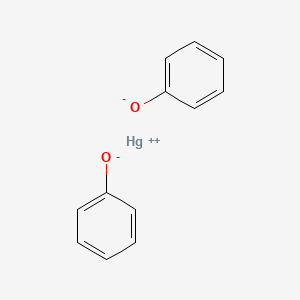
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
